molecular formula C14H21NO3S B14578733 N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide CAS No. 61349-58-4

N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide

Cat. No.: B14578733
CAS No.: 61349-58-4
M. Wt: 283.39 g/mol
InChI Key: DHTPWSIMMHQRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide is an organic compound with a complex structure that includes a butyl group, a methylbenzene sulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-butylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The butyl and acetamide groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-Butylacetamide: A simpler compound with similar structural features but lacking the sulfonyl group.

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide.

    N-Butyl-N-methylacetamide: A related compound with a methyl group instead of the sulfonyl group.

Uniqueness

This compound is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61349-58-4

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-butyl-N-[(4-methylphenyl)sulfonylmethyl]acetamide

InChI

InChI=1S/C14H21NO3S/c1-4-5-10-15(13(3)16)11-19(17,18)14-8-6-12(2)7-9-14/h6-9H,4-5,10-11H2,1-3H3

InChI Key

DHTPWSIMMHQRCP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CS(=O)(=O)C1=CC=C(C=C1)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.